Cas no 142128-92-5 ((S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl)

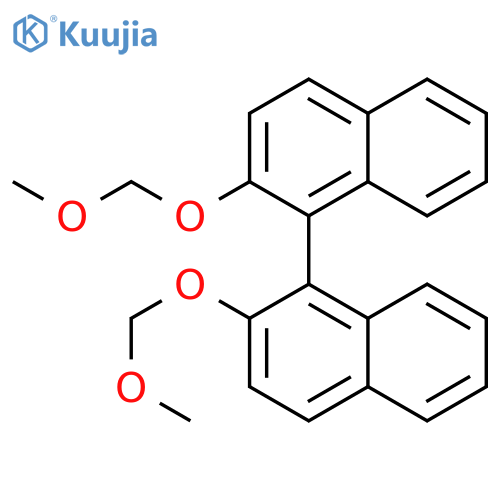

142128-92-5 structure

商品名:(S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

(S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl 化学的及び物理的性質

名前と識別子

-

- (r)-(+)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

- (S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

- (S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene

- (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

- (S)-(?)-2,2'-Bis(methoxymethoxy)-1,1′-binaphthalene

- (S)-(+)-2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHYL

- (P)-2,2-binaphthyl-Bis(methoxymethoxy)-1,1'

- (S)-(-)-2,2'

- (S)-(-)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl

- (S)-(?)-2,2′-Bis(MethoxyMethoxy)-1,1′-binaphthalene

- (S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

- (R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene, 97%

- (R)-2 pound not2 inverted exclamation mark -Bis(methoxymethoxy)-1 pound not1 inverted exclamation mark -binaphthyl

- (R)-(+)-2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

- CS-W011783

- (S)-(-)-2,2?-BIS(METHOXYMETHOXY)-1,1?-BINAPHTHALENE

- 142128-92-5

- (S)-(-)-2,2 inverted exclamation mark -Bis(methoxymethoxy)-1,1 inverted exclamation mark -binaphthalene

- C73331

- (S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene, 97%

- (R)-(+)-2,2 inverted exclamation mark -Bis(methoxymethoxy)-1,1 inverted exclamation mark -binaphthalene

- DB-346391

- 1,1'-Binaphthalene, 2,2'-bis(methoxymethoxy)-, (1R)-

- 10.14272/YIAQRNNJNMLGTP-UHFFFAOYSA-N.1

- DS-14105

- SY009990

- J-010946

- 74292-20-9

- (S)-2,2\\'-Bis(methoxymethoxy)-1,1\\'-binaphthalene

- 2-(methoxymethoxy)-1-[2-(methoxymethoxy)-1-naphthyl]naphthalene

- AKOS015911249

- 1,1'-Binaphthalene, 2,2'-bis(methoxymethoxy)-

- CS-0031335

- 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene, 97%

- (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene

- doi:10.14272/YIAQRNNJNMLGTP-UHFFFAOYSA-N.1

- 173831-50-0

- 2-(methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene

- (R)-(+)-2,2/'-BIS(METHOXYMETHOXY)-1,1/'-BINAPHTHYL

- SY009989

- 2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

- B3203

- SCHEMBL1446528

- B3202

- AC9224

-

- MDL: MFCD03788935

- インチ: InChI=1S/C24H22O4/c1-25-15-27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16-26-2/h3-14H,15-16H2,1-2H3

- InChIKey: YIAQRNNJNMLGTP-UHFFFAOYSA-N

- ほほえんだ: COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCOC

計算された属性

- せいみつぶんしりょう: 374.15200

- どういたいしつりょう: 374.15180918g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 428

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.9

- トポロジー分子極性表面積: 36.9Ų

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.182±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 100.0 to 104.0 deg-C

- ふってん: 477.8±45.0 ºC (760 Torr),

- フラッシュポイント: 126.2±35.6 ºC,

- ようかいど: Insuluble (1.3E-3 g/L) (25 ºC),

- PSA: 36.92000

- LogP: 5.62540

- ひせんこうど: -85° (c 0.22, CHCl3)

- ようかいせい: 未確定

(S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:UN 3077 9/PG 3

- WGKドイツ:3

- 危険カテゴリコード: R41;R50/53

- セキュリティの説明: S26

-

危険物標識:

- リスク用語:R41

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

(S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY009990-1g |

(S)-(-)-2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene |

142128-92-5 | ≥97% | 1g |

¥40.00 | 2024-07-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S854017-25g |

(S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl |

142128-92-5 | ≥95%,99%e.e. | 25g |

¥774.00 | 2022-09-28 | |

| ChemScence | CS-W011783-25g |

(S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene |

142128-92-5 | ≥98.0% | 25g |

$209.0 | 2022-04-27 | |

| abcr | AB146899-5 g |

(S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl, 98%; . |

142128-92-5 | 98% | 5 g |

€417.70 | 2023-07-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138214-5g |

(S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl |

142128-92-5 | ≥97% | 5g |

¥234.90 | 2023-09-01 | |

| Ambeed | A439331-25g |

(S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene |

142128-92-5 | 97% 99%ee | 25g |

$104.0 | 2025-02-20 | |

| Ambeed | A439331-100g |

(S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene |

142128-92-5 | 97% 99%ee | 100g |

$388.0 | 2025-02-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138214-250mg |

(S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl |

142128-92-5 | ≥97% | 250mg |

¥29.90 | 2023-09-01 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600615-1g |

(S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl |

142128-92-5 | 98% | 1g |

¥120.0 | 2024-07-19 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600615-5g |

(S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl |

142128-92-5 | 98% | 5g |

¥400.0 | 2024-07-19 |

(S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl 関連文献

-

Pengwei Fang,Muqing Chen,Xinyu Zhang,Pingwu Du Chem. Commun. 2022 58 8278

-

Shaojin Chen,Wenxuan Zhang,Wei Liu,Zhaohai Ge,Kun-Peng Wang,Li-Hua Gan,Zhi-Qiang Hu CrystEngComm 2019 21 2809

-

Yabing He,Zheng Bian,Chuanqing Kang,Rizhe Jin,Lianxun Gao New J. Chem. 2009 33 2073

-

Robin B. Bedford,Yu-Ning Chang,Mairi F. Haddow,Claire L. McMullin Dalton Trans. 2011 40 9034

-

Yu Narazaki,Hiroya Nishikawa,Hiroki Higuchi,Yasushi Okumura,Hirotsugu Kikuchi RSC Adv. 2018 8 971

142128-92-5 ((S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl) 関連製品

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:142128-92-5)(S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

清らかである:99%

はかる:100g

価格 ($):349.0